Aromatase inhibitor i
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Overview
Description
Aromatase inhibitors are a class of compounds that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. These inhibitors are crucial in the treatment of hormone-sensitive breast cancer, particularly in postmenopausal women . Aromatase inhibitor I is one such compound that has shown significant efficacy in reducing estrogen levels, thereby limiting the growth of estrogen-dependent tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromatase inhibitor I typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the basic skeleton of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against the aromatase enzyme.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions: Aromatase inhibitor I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms, which may affect the compound’s stability and activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Aromatase inhibitor I has a wide range of applications in scientific research:
Mechanism of Action
Aromatase inhibitor I can be compared with other similar compounds such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness: While all these compounds inhibit the aromatase enzyme, this compound may have unique structural features or binding affinities that differentiate it from others. For instance, it might exhibit different pharmacokinetic properties or side effect profiles, making it more suitable for certain patient populations .
Comparison with Similar Compounds
- Anastrozole: A non-steroidal aromatase inhibitor widely used in breast cancer treatment.
- Letrozole: Another non-steroidal inhibitor with a similar mechanism of action.
- Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme .
Properties
Molecular Formula |
C17H11N3O4 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one |
InChI |
InChI=1S/C17H11N3O4/c21-16-12-3-1-2-4-14(12)24-17-11(9-19-8-7-18-10-19)5-6-13(15(16)17)20(22)23/h1-8,10H,9H2 |
InChI Key |
JLTNBMDVMUSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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